4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde
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Overview
Description
4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol It is a heterocyclic compound that features a furo[3,2-c]pyridine core with a tert-butyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
The synthesis of 4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furo[3,2-c]pyridine core can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furo[3,2-c]pyridine core can interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(tert-Butyl)furo[3,2-c]pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
4-tert-Butylpyridine: A compound with a similar tert-butyl group but lacking the furo[3,2-c]pyridine core.
Thieno[2,3-c]pyridine derivatives: Compounds with a similar bicyclic structure but containing a sulfur atom instead of oxygen.
Furo[2,3-b]pyridine derivatives: Compounds with a different fusion pattern of the furan and pyridine rings. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-tert-butylfuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)11-9-6-8(7-14)15-10(9)4-5-13-11/h4-7H,1-3H3 |
InChI Key |
JLVRFNJWRYDGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC2=C1C=C(O2)C=O |
Origin of Product |
United States |
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